1-Benzothiophene 1-oxide

描述

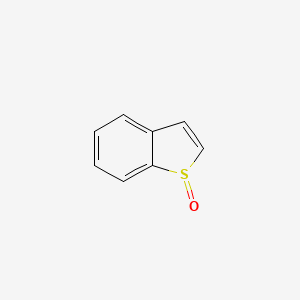

1-Benzothiophene 1-oxide is an organosulfur compound with the molecular formula C8H6OS. It is a derivative of benzothiophene, where the sulfur atom is oxidized to form a sulfoxide group.

准备方法

1-Benzothiophene 1-oxide can be synthesized through several methods. One common approach involves the reaction of sulfonhydrazides with internal alkynes under electrochemical conditions. This method utilizes graphite felt electrodes and a constant current electrolysis in an undivided electrolytic cell at room temperature. The reaction typically employs Et4NPF6 as the electrolyte and a mixture of HFIP and CH3NO2 as co-solvents .

Another method involves the aryne reaction with alkynyl sulfides. This one-step synthesis allows for the preparation of various benzothiophene derivatives, including this compound, by reacting o-silylaryl triflates with alkynyl sulfides .

化学反应分析

1-Benzothiophene 1-oxide undergoes several types of chemical reactions, including:

Oxidation: The sulfoxide group can be further oxidized to form sulfone derivatives.

Reduction: The sulfoxide group can be reduced back to the corresponding sulfide.

Substitution: The compound can participate in substitution reactions, where the hydrogen atoms on the benzene ring are replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like lithium aluminum hydride for reduction. The major products formed from these reactions depend on the specific conditions and reagents used .

科学研究应用

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the potential of 1-benzothiophene 1-oxide as a scaffold for developing novel anticancer agents. A series of inhibitors targeting Signal Transducer and Activator of Transcription 3 (STAT3) were synthesized based on this compound. Among these, compound 8b demonstrated significant efficacy against cancer cells by inducing apoptosis and inhibiting STAT3 phosphorylation, which is crucial for tumor growth and survival. This compound not only reduced intracellular reactive oxygen species (ROS) levels but also disrupted mitochondrial membrane potential, indicating its potential as an effective anticancer therapeutic agent .

Pesticidal Properties

this compound derivatives have been studied for their pesticidal activities. Specifically, certain derivatives have been patented as acaricides, effective against various pests. The mechanism involves the disruption of metabolic pathways in target organisms, showcasing the compound's utility in agricultural applications .

Organic Synthesis

Regioselective Functionalization

The compound serves as a versatile intermediate in organic synthesis. A notable application is its use in regioselective C3-arylation and C3-alkylation reactions. These reactions leverage the unique properties of the S–O bond in benzothiophene S-oxides, allowing for mild conditions and high selectivity without requiring conventional directing groups. This method has been successfully applied to synthesize complex molecules with biological relevance .

| Reaction Type | Conditions | Products | Yield (%) |

|---|---|---|---|

| C3 Arylation | Mild conditions | Various arylated products | Up to 85% |

| C3 Alkylation | Metal-free conditions | Alkylated benzothiophenes | High yields |

Materials Science

Organic Luminescent Materials

this compound has been incorporated into new classes of organic luminescent materials with thermally activated delayed fluorescence (TADF) properties. These materials exhibit promising characteristics for applications in organic light-emitting diodes (OLEDs). The D–A–D electronic structure enhances their luminescent efficiency, making them suitable for advanced optoelectronic devices .

Case Studies

Case Study 1: Anticancer Compound Development

In a study focusing on the development of STAT3 inhibitors, researchers synthesized a range of compounds based on the this compound scaffold. Compound 8b was identified as the most potent inhibitor, demonstrating significant apoptosis induction in cancer cell lines and effectively blocking STAT3-mediated signaling pathways. The study emphasized the importance of structure-activity relationships in optimizing therapeutic efficacy .

Case Study 2: Pesticide Efficacy

A series of benzothiophene S-oxide derivatives were tested for their acaricidal activity against common agricultural pests. The results indicated that specific modifications to the benzothiophene structure enhanced efficacy, leading to several candidates being advanced for field trials. This research underscores the potential of these compounds in pest management strategies .

作用机制

The mechanism of action of 1-Benzothiophene 1-oxide involves its interaction with molecular targets through the sulfoxide group. This group can form hydrogen bonds and coordinate with metal ions, making the compound a versatile ligand in various biochemical pathways. The specific pathways and targets depend on the context of its application, such as enzyme inhibition in medicinal chemistry or catalytic processes in industrial applications .

相似化合物的比较

1-Benzothiophene 1-oxide can be compared with other similar compounds, such as:

Benzothiophene: The parent compound without the oxidized sulfur atom.

Benzothiophene 1,1-dioxide: A further oxidized derivative with two oxygen atoms bonded to the sulfur.

Thiophene: A simpler sulfur-containing heterocycle without the benzene ring.

The uniqueness of this compound lies in its intermediate oxidation state, which provides a balance between reactivity and stability, making it suitable for a wide range of applications .

生物活性

1-Benzothiophene 1-oxide (BTO) is a compound that has garnered attention for its diverse biological activities. This article reviews the biological activity of BTO, focusing on its cytotoxic properties, mechanisms of action, and potential therapeutic applications. Data from various studies are synthesized to provide a comprehensive overview.

Chemical Structure

This compound has the molecular formula and features a benzothiophene core with an oxide group, which contributes to its reactivity and biological properties.

Cytotoxicity

BTO and its derivatives have been shown to exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies indicate that benzothiophene derivatives can induce apoptosis through the generation of reactive oxygen species (ROS) and inhibition of tumor-associated NADH oxidase (tNOX) activity in plasma membranes .

Table 1: Cytotoxic Activity of Benzothiophene Derivatives

| Compound | Cell Lines Tested | IC50 (nM) | Mechanism of Action |

|---|---|---|---|

| 6-[N-(2-phenylethyl)]BTO | K-562, CCRF-CEM, HeLa | 0.1 | tNOX inhibition, ROS induction |

| Other BTS derivatives | HT-29, MEL-AC | Varies | Apoptosis via ROS overproduction |

The mechanism by which BTO exerts its cytotoxic effects primarily involves:

- Induction of ROS : BTO promotes the production of ROS, leading to oxidative stress and subsequent apoptosis in cancer cells .

- Inhibition of tNOX : The compound specifically inhibits the activity of tNOX, which is crucial for cancer cell survival. This inhibition is dependent on the redox state of the enzyme, indicating that BTO's efficacy may vary under different physiological conditions .

Study 1: Cytotoxic Effects on Leukemia Cells

A study demonstrated that BTO derivatives exhibited strong cytotoxicity against leukemia cell lines K-562 and CCRF-CEM. The results indicated a clear correlation between the lipophilicity of the compounds and their cytotoxic activity, with more lipophilic compounds showing enhanced effects .

Study 2: Inhibition of Tumor Growth

In vivo studies involving murine models have shown that BTO can inhibit tumor growth significantly. The mechanism involved was linked to its ability to induce apoptosis in tumor cells while sparing normal cells, highlighting its potential as a therapeutic agent .

Potential Therapeutic Applications

Given its biological activities, BTO may have potential applications in cancer therapy. Its ability to selectively target cancer cells while inducing minimal toxicity to normal cells suggests a promising avenue for further research. Additionally, modifications to enhance its efficacy or reduce side effects could lead to the development of new anticancer drugs.

属性

IUPAC Name |

1-benzothiophene 1-oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6OS/c9-10-6-5-7-3-1-2-4-8(7)10/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVBBBGXDQQURHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CS2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40875779 | |

| Record name | Benzo[b]thiophenesulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40875779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51500-42-6 | |

| Record name | Benzo(b)thiophene, 1-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051500426 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 51500-42-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=202038 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzo[b]thiophenesulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40875779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of the reactivity of lithium 2,3-dihydro-1-benzothiophene-1-oxide with aldehydes and imines?

A1: The research paper [] investigates the reactivity of lithium 2,3-dihydro-1-benzothiophene-1-oxide, a derivative of 1-benzothiophene 1-oxide, with aldehydes and imines. This reaction is significant because it offers a potential synthetic route for creating new molecules containing the this compound scaffold. Understanding the reactivity and reaction mechanisms associated with this compound can be valuable for developing new synthetic methodologies in organic chemistry.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。